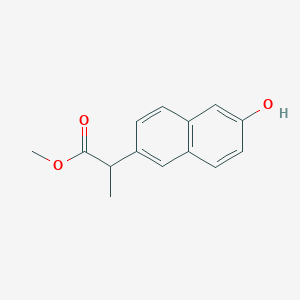

2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester

Description

Chemical Structure and Properties 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester (CAS 61495-42-9) is a naphthalene-derived ester with the molecular formula C₁₄H₁₄O₃ and a molecular weight of 230.27 g/mol . It exists as a white fluffy powder with a melting point of 89.5–92°C and is soluble in chloroform . The compound’s structure features a 6-hydroxynaphthalen-2-yl moiety esterified with a methyl group, confirmed by NMR analysis . Its parent acid, 2-(6-Hydroxynaphthalen-2-yl)propanoic acid (Desmethyl Naproxen, CAS 60756-73-2), has a higher melting point (186–188°C) due to increased hydrogen bonding from the free carboxylic acid group .

Properties

IUPAC Name |

methyl 2-(6-hydroxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(14(16)17-2)10-3-4-12-8-13(15)6-5-11(12)7-10/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDCLWDNCOUHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester typically involves the esterification of 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-(6-Oxo-naphthalen-2-yl)-propionic acid methyl ester.

Reduction: Formation of 2-(6-Hydroxy-naphthalen-2-yl)-propanol.

Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

The compound "2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester" (often referred to as methyl 2-(6-hydroxynaphthalen-2-yl)propanoate) is a chemical entity that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications, particularly in scientific research, by reviewing relevant literature and case studies.

Basic Information

- Chemical Formula : C14H14O3

- Molecular Weight : 230.26 g/mol

- CAS Number : 598897

Structural Characteristics

The compound features a naphthalene ring with a hydroxyl group and a propionic acid methyl ester moiety, contributing to its reactivity and biological activity. Its structure allows for interactions with various biological targets, making it a candidate for pharmaceutical applications.

Pharmaceutical Applications

Methyl 2-(6-hydroxynaphthalen-2-yl)propanoate has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study explored the anti-inflammatory effects of naphthalene derivatives, including methyl 2-(6-hydroxynaphthalen-2-yl)propanoate. The results indicated significant inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Material Science

Due to its unique chemical structure, this compound is also being investigated for applications in material science, particularly in the development of polymers and composites.

Case Study: Polymer Development

Research demonstrated that integrating methyl 2-(6-hydroxynaphthalen-2-yl)propanoate into polymer matrices enhanced thermal stability and mechanical properties. This finding opens avenues for creating advanced materials suitable for various industrial applications.

Environmental Applications

The compound's ability to interact with organic pollutants has led to studies focusing on its use in environmental remediation processes.

Case Study: Adsorption Studies

A series of experiments evaluated the adsorption capacity of methyl 2-(6-hydroxynaphthalen-2-yl)propanoate for heavy metals from wastewater. Results showed promising adsorption rates, indicating its potential as an eco-friendly agent for wastewater treatment.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Anti-inflammatory and analgesic properties | Significant inhibition of pro-inflammatory cytokines |

| Material Science | Enhancement of polymer properties | Improved thermal stability and mechanical strength |

| Environmental Science | Adsorption of heavy metals from wastewater | Promising adsorption rates for heavy metals |

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. The hydroxy group and ester functionality play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Desmethyl Naproxen (2-(6-Hydroxynaphthalen-2-yl)propanoic acid)

- Molecular Formula : C₁₃H₁₂O₃

- Molecular Weight : 216.24 g/mol

- Key Differences : The absence of the methyl ester group results in higher polarity, reduced lipid solubility, and a significantly elevated melting point (186–188°C ) compared to the methyl ester . This acid form is less bioavailable but more reactive in metabolic conjugation (e.g., glucuronidation).

2.1.2. Naproxen Methyl Ester (Methyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate)

- Molecular Formula : C₁₄H₁₄O₃

- Molecular Weight : 230.27 g/mol

- Key Differences: Replaces the 6-hydroxy group with a methoxy substituent.

2.1.3. 2-(6-Methoxy-naphthalen-2-yl)-propionic acid benzyloxy carbonyl methyl ester

- Molecular Formula : C₂₃H₂₃O₅

- Molecular Weight : 379.44 g/mol

- Key Differences : Incorporates a benzyloxy carbonyl methyl ester group, increasing molecular weight and lipophilicity. The melting point (95.3–97.3°C ) is higher than the target compound, reflecting stronger van der Waals interactions in the solid state .

2.1.4. Methyl 2-(4-aminophenyl)propanoate

- Molecular Formula: C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Key Differences: Substitutes the naphthalene ring with a 4-aminophenyl group.

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester | C₁₄H₁₄O₃ | 230.27 | 6-hydroxy-naphthalen-2-yl | 89.5–92 | Chloroform |

| Desmethyl Naproxen (acid form) | C₁₃H₁₂O₃ | 216.24 | 6-hydroxy-naphthalen-2-yl | 186–188 | Chloroform |

| Naproxen Methyl Ester | C₁₄H₁₄O₃ | 230.27 | 6-methoxy-naphthalen-2-yl | – | – |

| 2-(6-Methoxy-naphthalen-2-yl)-propionic acid benzyloxy ester | C₂₃H₂₃O₅ | 379.44 | 6-methoxy-naphthalen-2-yl | 95.3–97.3 | Chloroform |

| Methyl 2-(4-aminophenyl)propanoate | C₁₀H₁₃NO₂ | 179.22 | 4-amino-phenyl | – | – |

Biological Activity

2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester, also known as methyl 2-(6-hydroxynaphthalen-2-yl)propanoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C16H16O5

- Molecular Weight: 288.29 g/mol

- CAS Number: 23981-80-8

Biological Activity Overview

Research indicates that this compound exhibits notable antiproliferative effects, particularly against various cancer cell lines. The compound's activity has been linked to its ability to selectively inhibit cancer cell proliferation while sparing normal cells.

Anticancer Activity

A study focused on the synthesis of derivatives of this compound demonstrated significant anticancer properties. The following table summarizes the inhibitory effects observed in various cancer cell lines:

| Compound | Cell Line | IC50 (mg/mL) | Mechanism of Action |

|---|---|---|---|

| 7a | HCT-116 | 0.12 | HSP90 and TRAP1 mediated signaling |

| 7g | HCT-116 | 0.12 | HSP90 and TRAP1 mediated signaling |

| 7d | HCT-116 | 0.81 | HSP90 and TRAP1 mediated signaling |

The study revealed that out of the synthesized compounds, those with the highest selectivity for TRAP1 exhibited superior anticancer activity. The selectivity for TRAP1 suggests a targeted approach that could minimize side effects on normal cells, as confirmed by tests on HEK-293 non-cancerous cells where no significant inhibition was noted .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Histone Deacetylases (HDACs): The structure of the compound allows it to act as a HDAC inhibitor, which is crucial in regulating gene expression involved in cell cycle progression and apoptosis.

- Induction of Apoptosis: The compound has been shown to induce nuclear disintegration in treated cancer cells, as evidenced by DAPI staining techniques that highlighted loss of DNA integrity in treated cells .

Case Studies

One notable case involved the use of this compound in a series of experiments aimed at understanding its selectivity and potency. Researchers synthesized multiple derivatives and tested their efficacy against colon cancer cell lines. The findings indicated that compounds with specific structural modifications enhanced biological activity, thereby providing insights into structure-activity relationships (SAR) within this chemical class .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester, and what key reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves esterification of the parent carboxylic acid (e.g., 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid) with methanol under acidic catalysis. Protecting groups, such as benzyloxy carbonyl, may be required to shield the hydroxy group during esterification to prevent side reactions. Critical parameters include reaction temperature (often 60–80°C), stoichiometric excess of methanol, and use of catalysts like sulfuric acid. Post-synthesis deprotection and purification via recrystallization or column chromatography are essential .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what diagnostic signals should be prioritized?

- Methodological Answer :

- 1H NMR : Aromatic protons (δ 6.5–8.0 ppm), ester methyl group (δ ~3.6 ppm), and hydroxy proton (δ ~5.0 ppm, if not deuterated).

- 13C NMR : Ester carbonyl (δ ~170 ppm), aromatic carbons (δ 110–140 ppm), and methyl ester (δ ~50 ppm).

- IR : Ester C=O stretch (~1730 cm⁻¹), O-H stretch (~3400 cm⁻¹ for phenolic hydroxy group).

- Melting Point : 186–188°C (pure compound) .

Q. How do the solubility properties of this compound influence its handling in experimental workflows?

- Methodological Answer : The compound is soluble in chloroform, making it suitable for NMR analysis in CDCl₃. Its immiscibility in water necessitates organic solvents (e.g., dichloromethane or ethyl acetate) for extraction and purification. Solubility in polar aprotic solvents (e.g., DMSO) allows for use in kinetic studies or biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed and expected spectral data (e.g., missing IR peaks or NMR shifts) during characterization?

- Methodological Answer : Discrepancies may arise from impurities, residual solvents, or tautomerism. Solutions include:

- Recrystallization : To remove impurities affecting melting points or spectral clarity.

- Deuterated Solvent Exchange : For NMR, ensure complete exchange of labile protons (e.g., -OH) with D₂O.

- Comparative Analysis : Cross-check with literature (e.g., reports specific NMR shifts for the hydroxy-naphthalene moiety) .

Q. What strategies optimize the esterification yield of this compound, particularly when competing side reactions occur?

- Methodological Answer :

- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) or benzyl groups to protect the hydroxy group during esterification, followed by cleavage with TBAF or hydrogenolysis.

- Catalyst Screening : Test Lewis acids (e.g., DMAP) or enzyme-based catalysts (e.g., lipases) for milder conditions.

- Reaction Monitoring : Employ TLC or in-situ IR to track ester formation and adjust reagent stoichiometry dynamically .

Q. How can derivatives of this compound be designed to enhance bioavailability or target specificity, and what analytical workflows validate these modifications?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., nitroxy-acetoxy in ) or alkyl chains to modulate lipophilicity.

- Validation :

- HPLC-MS : Confirm molecular weight and purity of derivatives.

- X-ray Crystallography : Resolve structural ambiguities (e.g., used crystallography for a morpholine derivative of a related naphthalene compound).

- In Vitro Assays : Test solubility and stability in physiological buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.